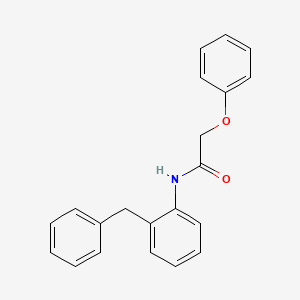

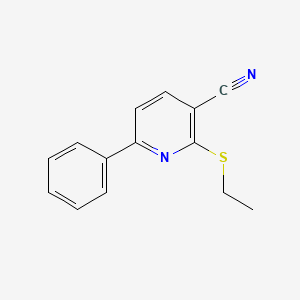

N-(2-benzylphenyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-benzylphenyl)-2-phenoxyacetamide” is an organic compound consisting of a benzylphenyl group and a phenoxyacetamide group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups .

Chemical Reactions Analysis

The chemical reactions involving a compound like “N-(2-benzylphenyl)-2-phenoxyacetamide” would depend on its specific structure and the conditions of the reaction . For example, benzylamine, a compound with a benzyl group, can undergo reactions such as reduction, amination, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-benzylphenyl)-2-phenoxyacetamide” would depend on its specific structure . For example, similar compounds with a benzylphenyl group might have certain solubility, density, and reactivity characteristics .Applications De Recherche Scientifique

- U-C n’s exhibit gelation behavior in a variety of organic solvents and ionic liquids . The alkyl chain length significantly influences gelation properties. For instance, U-C8, U-C10, and U-C12 form supramolecular gels with varying mechanical strength. These gels find applications in drug delivery, tissue engineering, and soft materials .

- Researchers have explored U-C n’s potential in drug delivery systems. The gelation properties make them suitable for controlled drug release . Investigating specific drug encapsulation and release profiles could enhance their biomedical applications.

- U-C n’s gelation behavior impacts rheological properties. By tuning the alkyl chain length, one can tailor the viscosity and mechanical strength of gels. These modifiers find use in cosmetics, paints, and lubricants .

- Supramolecular gels based on U-C n’s could serve as platforms for chemical sensors. Their responsiveness to environmental changes (e.g., pH, temperature) allows for sensitive detection . Researchers are exploring their potential in biosensors and environmental monitoring.

- U-C n’s gelation properties extend to organic semiconductors. By incorporating them into conductive materials, researchers aim to create flexible, self-healing electronic devices . These applications could revolutionize wearable electronics and flexible displays.

- U-C n-based hydrogels offer promise in tissue engineering. Their biocompatibility, tunable mechanical properties, and ability to encapsulate cells make them suitable for scaffold materials . Researchers investigate their use in regenerative medicine.

Supramolecular Gelators

Biomedical Applications

Rheology Modifiers

Sensor Platforms

Organic Electronics

Hydrogel Scaffolds for Tissue Engineering

Mécanisme D'action

Target of Action

N-(2-benzylphenyl)-2-phenoxyacetamide is a complex organic compound that interacts with specific targets in the body. It’s worth noting that compounds with similar structures, such as pyrrolidine alkaloids, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It’s known that the compound’s interaction with its targets leads to changes in the biochemical processes within the body . The compound’s structure suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation, oxidative stress, and cell proliferation

Result of Action

It’s known that the compound can act as an inhibitor of the mitochondrial permeability transition pore (mptp), a key pathophysiological event in cell death underlying a variety of diseases .

Action Environment

The action, efficacy, and stability of N-(2-benzylphenyl)-2-phenoxyacetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, certain urea derivatives that were substituted with a 2-benzylphenyl group and an alkyl group function as low-molecular-weight gelators for various organic solvents and ionic liquids .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-benzylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-21(16-24-19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRHHIFSDLMPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzylphenyl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)

![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)

![3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)